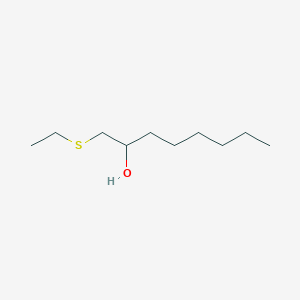

1-(Ethylsulfanyl)octan-2-OL

Description

1-(Ethylsulfanyl)octan-2-ol is a sulfur-containing secondary alcohol with the molecular formula C₁₀H₂₂OS. Structurally, it consists of an octan-2-ol backbone modified by an ethylsulfanyl (-S-C₂H₅) group at the 1-position. This substitution introduces a thioether moiety, which distinguishes it from simpler alcohols like octan-2-ol (C₈H₁₈O). The compound’s stereochemistry and functional groups influence its physicochemical properties, such as polarity, solubility, and reactivity.

Properties

CAS No. |

70190-27-1 |

|---|---|

Molecular Formula |

C10H22OS |

Molecular Weight |

190.35 g/mol |

IUPAC Name |

1-ethylsulfanyloctan-2-ol |

InChI |

InChI=1S/C10H22OS/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

ICHGUMJVEAIRFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CSCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)octan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-octene with an ethylsulfanyl group in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 1-(Ethylsulfanyl)octan-2-OL often involves the use of advanced chemical processes and equipment. The Ziegler alcohol synthesis is one such method, where ethylene is oligomerized using triethylaluminium followed by oxidation of the alkylaluminium products .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)octan-2-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.

Scientific Research Applications

1-(Ethylsulfanyl)octan-2-OL has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to investigate its potential therapeutic uses.

Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)octan-2-OL involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octan-2-ol (C₈H₁₈O)

Structural Differences :

- Functional groups : Octan-2-ol lacks the ethylsulfanyl group, containing only a hydroxyl (-OH) at the 2-position.

- Molecular weight : 130.23 g/mol (octan-2-ol) vs. 190.34 g/mol (1-(ethylsulfanyl)octan-2-ol).

Physicochemical Properties :

- Polarity: The hydroxyl group in octan-2-ol increases hydrophilicity, whereas the ethylsulfanyl group in 1-(ethylsulfanyl)octan-2-ol reduces water solubility due to the non-polar thioether.

- Optical Activity: Octan-2-ol exhibits stereochemical sensitivity; sulfation of (+)-octan-2-ol retains configuration but alters optical rotation depending on solvent (e.g., +3.25° in water vs. -0.79° in ethanol/water) .

2-Octyldodecan-1-ol (C₂₀H₄₂O)

Structural Differences :

- Chain Length : 2-Octyldodecan-1-ol has a branched C₂₀ chain, compared to the linear C₁₀ chain of 1-(ethylsulfanyl)octan-2-ol.

- Functional Group Position : The hydroxyl group is at the terminal (1-position) in 2-octyldodecan-1-ol vs. the internal 2-position in the target compound.

Physicochemical Properties :

- Lipophilicity : The longer alkyl chain in 2-octyldodecan-1-ol enhances its use as a lubricant or plasticizer .

- Reactivity : Terminal hydroxyl groups are more accessible for esterification or oxidation compared to secondary alcohols.

1-(Methylsulfanyl)-1-oxopropan-2-yl Acetate (C₆H₁₀O₃S)

Structural Differences :

- Chain Length : A shorter C₃ backbone vs. C₁₀ in the target compound.

- Functional Groups : Contains an acetate ester and methylsulfanyl group, differing from the ethylsulfanyl and hydroxyl groups in 1-(ethylsulfanyl)octan-2-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.